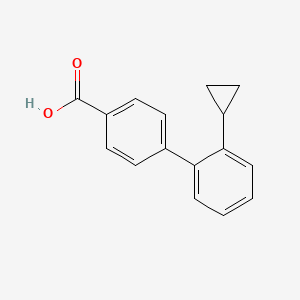
methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate is a chemical compound with the molecular formula C16H19NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl 4-iodobenzoate and N-Boc-3-aminoprop-1-yne.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where methyl 4-iodobenzoate reacts with N-Boc-3-aminoprop-1-yne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne positions.
Oxidation and Reduction: The alkyne group can be reduced to an alkene or alkane, and the ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Major Products Formed
Deprotection: Yields 4-(3-aminoprop-1-ynyl)benzoic acid.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Reduction: Produces 4-(3-aminopropyl)benzoate or 4-(3-aminopropyl)benzoic acid.
Scientific Research Applications
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: The amine group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-aminoprop-1-ynyl)benzoate: Lacks the Boc protecting group, making it more reactive.
4-(N-Boc-3-aminoprop-1-ynyl)benzoic acid: Contains a carboxylic acid group instead of an ester.
N-Boc-3-aminoprop-1-yne: A simpler molecule without the benzoate moiety.
Uniqueness
Methyl 4-(N-Boc-3-aminoprop-1-ynyl)benzoate is unique due to its combination of a Boc-protected amine, an ester group, and an alkyne moiety. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
203453-81-0 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-11-5-6-12-7-9-13(10-8-12)14(18)20-4/h7-10H,11H2,1-4H3,(H,17,19) |
InChI Key |
RMSVHHKGHLFASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
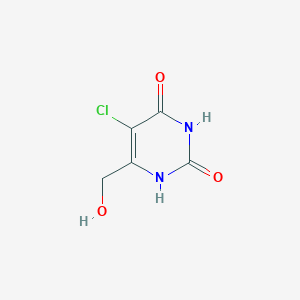
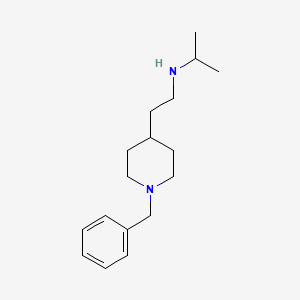
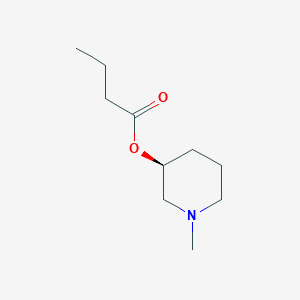
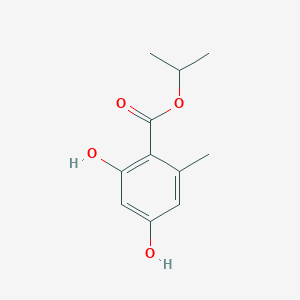
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

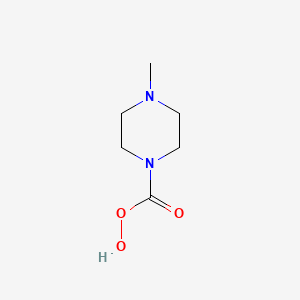


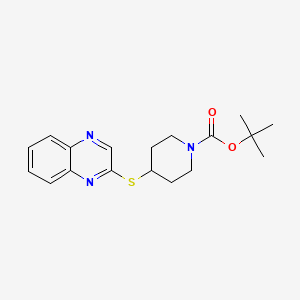
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
